Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C24H17ClN2O9S and its molecular weight is 544.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Research focusing on chloro-substituted compounds and their synthetic pathways could be relevant. For instance, the synthesis and structural analysis of chloro-substituted methyl benzisoxazole carboxylates provide insights into the manipulation of similar chloro- and nitro-substituted compounds for the development of new chemical entities (McCord et al., 1979). These synthetic strategies could be adapted for the preparation of compounds with specific functionalities for targeted applications.
Reaction Mechanisms and Derivatives
The study of reactions involving aryloxytetrazoles and their decomposition in the presence of dimethyl sulfoxide reveals the potential for generating a variety of structural motifs, which can be useful in designing compounds with desired pharmacological activities (Dabbagh et al., 2005). This demonstrates the versatility of sulfonyl and nitro groups in facilitating chemical transformations for complex organic synthesis.
Application in Organic Synthesis
The use of trifluoromethylphenyl sulfones in Julia-Kocienski olefination reactions, as discussed by Alonso et al. (2005), highlights the utility of sulfonyl-containing compounds in the synthesis of alkenes and dienes with potential applications in drug discovery and development (Alonso et al., 2005). These methodologies could be relevant for the functionalization or modification of the compound to explore its biological activities or material properties.
Potential Biological Activity
Although not directly related, the investigation of organic carcinogens and their molecular modification to reduce mutagenicity and carcinogenicity, as reported by Ashby et al. (1982), could provide a conceptual framework for studying the biological effects of structurally complex compounds like Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate (Ashby et al., 1982). Such studies could lead to the discovery of novel therapeutic agents or the development of safer chemical entities.
Mechanism of Action
The mechanism of action of a chemical compound typically refers to its behavior in a biological context, such as how it interacts with biological macromolecules or its effect on a biological pathway. Unfortunately, there is no information available on the biological activity or mechanism of action of this compound .
Future Directions
Properties
IUPAC Name |
methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O9S/c1-14-22(23(28)34-2)18-12-15(8-11-21(18)35-14)26(24(29)36-16-6-4-3-5-7-16)37(32,33)17-9-10-19(25)20(13-17)27(30)31/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYRDLBANOFUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.